(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Reactivity
This compound and related derivatives have been investigated for their synthesis and reactivity in the context of creating new chemical entities. Studies have explored the synthesis of heterocyclic compounds, including furan and pyrrole derivatives, by reactions involving morpholino enamines. These synthetic approaches enable the production of compounds with potential biological activities and applications in material science (Fujimori et al., 1986).
Biological Activity
Research has also delved into the biological properties of compounds structurally related to "(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate." For instance, compounds bearing the furan-2(3H)-one framework have been synthesized and screened for their anti-inflammatory, antibacterial, and analgesic activities, demonstrating significant potential in pharmaceutical applications (Alam et al., 2011).
Material Science Applications
In the realm of material science, derivatives of this compound have been explored for their utility in organic light-emitting diodes (OLEDs) and as part of polymeric materials. Such studies aim to understand the electronic properties of these compounds and their potential as functional materials in various technologies (Kang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c20-17-14-4-3-13(24-18(21)19-5-8-22-9-6-19)11-15(14)25-16(17)10-12-2-1-7-23-12/h1-4,7,10-11H,5-6,8-9H2/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPVZMOBFFPVBV-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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